1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
The compound is a derivative of an amino acid, specifically an ester of an α-amino acid. It contains a bifuran group, which is a type of heterocyclic compound containing two furan rings . The presence of the bifuran group may suggest that this compound could have interesting chemical properties or biological activity.
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s structure and the arrangement of its atoms.Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions . They can act as both acids and bases, and their amine and carboxyl groups can participate in reactions such as esterification and acylation . The bifuran group could also potentially participate in reactions, depending on its position in the molecule and the conditions of the reaction.Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids depend on their structure . Factors such as the presence of polar or nonpolar side chains, the pKa values of the amino and carboxyl groups, and the stereochemistry of the α-carbon can all influence an amino acid’s properties .Scientific Research Applications
Synthetic Methods and Organic Chemistry Applications
Research in organic synthesis often involves the creation and manipulation of complex molecules for various applications, including drug development and materials science. For example, the study by Liu et al. (2011) illustrates the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives via an acetoxylation process, highlighting the utility of (diacetoxyiodo)benzene as an oxidant under mild conditions for potential use in organic synthesis (Liu et al., 2011). This methodology could be applicable for the synthesis or modification of compounds like 1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate.
Pharmacological and Biological Activity Studies
Compounds with structures similar to this compound may exhibit various biological activities. For instance, the research on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives by Phutdhawong et al. (2019) explores their cytotoxicity against cancer cell lines and antimicrobial activities, demonstrating the potential of furan derivatives in pharmacological applications (Phutdhawong et al., 2019).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the manipulation of organic molecules leads to new materials with desirable properties. Guillaneuf et al. (2010) discuss the development of a new alkoxyamine bearing a chromophore group for use in photopolymerization, suggesting avenues for employing complex acetate derivatives in creating novel polymeric materials (Guillaneuf et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications . For example, if it shows promising biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
Properties
IUPAC Name |
[1-[[5-(furan-2-yl)furan-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-10(17)21-15(2,3)14(18)16-9-11-6-7-13(20-11)12-5-4-8-19-12/h4-8H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQPCNCJBJICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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